1-Cycloheptyl-2,5-dimethylpyrrole-3-carboxylic acid
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Overview
Description
1-Cycloheptyl-2,5-dimethylpyrrole-3-carboxylic acid is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound is notable for its cycloheptyl group attached to the pyrrole ring, which imparts unique chemical and physical properties.
Preparation Methods
The synthesis of 1-Cycloheptyl-2,5-dimethylpyrrole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Knorr pyrrole synthesis, which typically involves the condensation of α-amino ketones with carbonyl compounds. The reaction conditions often include acidic or basic catalysts and may require specific temperature and pressure settings to optimize yield and purity .
Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing advanced techniques such as microwave-assisted synthesis to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
1-Cycloheptyl-2,5-dimethylpyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the formation of reduced pyrrole derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperature and pressure settings. Major products formed from these reactions include various substituted pyrroles and pyrrole derivatives .
Scientific Research Applications
1-Cycloheptyl-2,5-dimethylpyrrole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-Cycloheptyl-2,5-dimethylpyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
1-Cycloheptyl-2,5-dimethylpyrrole-3-carboxylic acid can be compared with other similar compounds, such as:
1-Cyclohexyl-2,5-dimethylpyrrole-3-carboxylic acid: This compound has a cyclohexyl group instead of a cycloheptyl group, leading to differences in chemical reactivity and physical properties.
2,5-Dimethylpyrrole-3-carboxylic acid: Lacks the cycloalkyl group, resulting in distinct chemical behavior and applications.
Properties
Molecular Formula |
C14H21NO2 |
---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
1-cycloheptyl-2,5-dimethylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C14H21NO2/c1-10-9-13(14(16)17)11(2)15(10)12-7-5-3-4-6-8-12/h9,12H,3-8H2,1-2H3,(H,16,17) |
InChI Key |
RNALWWUFRKYCMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2CCCCCC2)C)C(=O)O |
Origin of Product |
United States |
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